molecular formula C21H19FN2O2 B11352843 3-ethoxy-N-(4-fluorobenzyl)-N-(pyridin-2-yl)benzamide

3-ethoxy-N-(4-fluorobenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11352843
M. Wt: 350.4 g/mol
InChI Key: RTQGRBXQMXVYQL-UHFFFAOYSA-N
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Description

3-Ethoxy-N-[(4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound with a unique structure that combines an ethoxy group, a fluorophenyl group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[(4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-[(4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Ethoxy-N-[(4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[(4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-N-[(4-chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    3-Ethoxy-N-[(4-bromophenyl)methyl]-N-(pyridin-2-yl)benzamide: Similar structure but with a bromine atom instead of a fluorine atom.

    3-Ethoxy-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 3-ethoxy-N-[(4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide can significantly influence its chemical properties, such as its reactivity and binding affinity to biological targets. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C21H19FN2O2

Molecular Weight

350.4 g/mol

IUPAC Name

3-ethoxy-N-[(4-fluorophenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H19FN2O2/c1-2-26-19-7-5-6-17(14-19)21(25)24(20-8-3-4-13-23-20)15-16-9-11-18(22)12-10-16/h3-14H,2,15H2,1H3

InChI Key

RTQGRBXQMXVYQL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

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